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Introduction
CHL2310 is a potent, selective, and orally bioavailable allosteric inhibitor of Src homology 2

domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein

tyrosine phosphatase that is a critical component of the RAS-mitogen-activated protein kinase

(MAPK) signaling pathway, which is essential for cell proliferation, differentiation, and survival.

[1] Dysregulation of SHP2 activity, often through gain-of-function mutations, is implicated in

various developmental disorders and a wide range of cancers, including lung, breast, and

gastric cancers.[2][3]

SHP2 functions as a key signaling node downstream of multiple receptor tyrosine kinases

(RTKs).[4][5] Upon activation by growth factors, SHP2 relays signals that lead to the activation

of the RAS-MAPK cascade.[6][7] In many cancers, this pathway is aberrantly activated, driving

tumor growth and survival.[8] By binding to an allosteric pocket, CHL2310 stabilizes SHP2 in

an auto-inhibited conformation, preventing its catalytic activity and blocking downstream
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signaling.[1][9] This mechanism makes CHL2310 a promising therapeutic agent for tumors

dependent on the RAS-MAPK pathway.[10]

These application notes provide detailed protocols for utilizing CHL2310 in preclinical models

to assess its therapeutic efficacy, target engagement, and pharmacodynamic effects.

Mechanism of Action of CHL2310
CHL2310 is an allosteric inhibitor that locks SHP2 in an inactive state. This prevents the

dephosphorylation of its target proteins, thereby inhibiting the activation of the downstream

RAS-MAPK signaling pathway. The primary pharmacodynamic biomarkers of CHL2310 activity

are the reduced phosphorylation of ERK (p-ERK), a key kinase in the MAPK pathway, and the

modulation of downstream gene expression, such as the downregulation of DUSP6.[5][7][10]
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Caption: CHL2310 inhibits the SHP2 signaling pathway.
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Data Presentation
Table 1: In Vitro Anti-proliferative Activity of CHL2310

Cell Line Cancer Type Key Mutation(s) CHL2310 GI50 (nM)

KYSE-520

Esophageal

Squamous Cell

Carcinoma

FGFR Amplification 8

NCI-H358
Non-Small Cell Lung

Cancer
KRAS G12C 15

MIA PaCa-2 Pancreatic Cancer KRAS G12C 25

Calu-3
Non-Small Cell Lung

Cancer
KRAS G12C 32

GI50: 50% growth inhibition concentration. Data is representative.

Table 2: In Vivo Efficacy of CHL2310 in a KYSE-520
Xenograft Model

Treatment Group
Dose (mg/kg, QD,
PO)

Mean Tumor
Volume (mm³) at
Day 21

Tumor Growth
Inhibition (%)

Vehicle - 1850 ± 250 -

CHL2310 10 980 ± 180 47

CHL2310 30 450 ± 110 76

CHL2310 60 150 ± 60 92

Data are presented as mean ± SEM. QD: once daily; PO: oral administration.

Table 3: Pharmacodynamic Biomarker Modulation in
KYSE-520 Tumors
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Treatment Group Dose (mg/kg)
p-ERK Inhibition
(%) (6h post-dose)

DUSP6 mRNA Fold
Change (6h post-
dose)

Vehicle - 0 1.0

CHL2310 30 85 ± 8 0.2 ± 0.05

CHL2310 60 95 ± 5 0.1 ± 0.03

Data are presented as mean ± SEM relative to the vehicle control group.

Experimental Protocols
Protocol 1: In Vivo Efficacy Assessment in a
Subcutaneous Xenograft Model
This protocol outlines the procedure for evaluating the anti-tumor efficacy of CHL2310 in a

mouse xenograft model.[11]

Materials:

CHL2310

Vehicle (e.g., 0.5% methylcellulose in sterile water)

Human cancer cell line (e.g., KYSE-520)

Matrigel

6-8 week old immunodeficient mice (e.g., athymic nude mice)

Sterile PBS, syringes, and needles

Digital calipers

Procedure:

Cell Culture and Implantation:
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Culture KYSE-520 cells in appropriate media until they reach 70-80% confluency.

Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel.

Subcutaneously inject 5 x 10^6 cells in a 100 µL volume into the right flank of each mouse.

[11]

Tumor Growth Monitoring and Randomization:

Monitor tumor growth by measuring the length (L) and width (W) with digital calipers 2-3

times per week.[11]

Calculate tumor volume using the formula: Volume = 0.5 x L x W².[11]

When tumors reach a mean volume of 150-200 mm³, randomize mice into treatment and

control groups (n=8-10 mice per group).[11]

Drug Preparation and Administration:

Prepare the CHL2310 formulation in the specified vehicle.

Administer CHL2310 or vehicle control to the respective groups via oral gavage at the

predetermined dose and schedule (e.g., daily).[11]

Efficacy Assessment:

Continue to measure tumor volume and mouse body weight 2-3 times per week.

The study endpoint is typically reached when tumors in the control group reach a

predetermined size (e.g., 1500-2000 mm³) or after a specified duration of treatment.[11]

[12]

At the end of the study, euthanize mice and collect tumors for pharmacodynamic analysis.
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Caption: Workflow for a xenograft efficacy study.
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Protocol 2: Western Blot Analysis for p-ERK Inhibition
This protocol is used to confirm the on-target effect of CHL2310 by measuring the

phosphorylation of ERK in tumor tissue lysates.[1][13]

Materials:

Tumor tissue collected from the in vivo study

RIPA buffer with protease and phosphatase inhibitors

BCA or Bradford protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membrane

Blocking buffer (e.g., 5% BSA in TBST)

Primary antibodies (anti-p-ERK1/2, anti-total-ERK1/2, anti-GAPDH)

HRP-conjugated secondary antibodies

Chemiluminescent substrate

Procedure:

Protein Extraction:

Homogenize tumor tissue in ice-cold RIPA buffer.

Centrifuge the lysates and collect the supernatant.[13]

Determine the protein concentration of each lysate.[1]

SDS-PAGE and Protein Transfer:

Normalize protein concentrations and prepare samples with Laemmli buffer.
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Separate 20-30 µg of protein per lane on an SDS-PAGE gel.[1]

Transfer the separated proteins to a PVDF membrane.[1]

Immunoblotting:

Block the membrane with blocking buffer for 1 hour at room temperature.[1]

Incubate the membrane with primary antibodies overnight at 4°C.

Wash the membrane and incubate with the appropriate HRP-conjugated secondary

antibody for 1 hour at room temperature.[1]

Detection and Analysis:

Apply the chemiluminescent substrate and visualize the protein bands using an imaging

system.

Quantify band intensities and normalize p-ERK levels to total ERK and the loading control

(GAPDH).

Protocol 3: Quantitative RT-PCR for DUSP6 Gene
Expression
This protocol measures the mRNA expression of DUSP6, a downstream target of the MAPK

pathway, to assess the pharmacodynamic effect of CHL2310.[7][10]

Materials:

Tumor tissue collected from the in vivo study

RNA extraction kit (e.g., RNeasy Kit)

cDNA synthesis kit

qPCR master mix (e.g., SYBR Green)

Primers for DUSP6 and a housekeeping gene (e.g., GAPDH)
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Real-time PCR system

Procedure:

RNA Extraction and cDNA Synthesis:

Extract total RNA from tumor tissue according to the kit manufacturer's protocol.

Assess RNA quality and quantity.

Synthesize cDNA from 1 µg of total RNA.

Quantitative PCR:

Set up qPCR reactions containing cDNA, qPCR master mix, and primers for DUSP6 and

the housekeeping gene.

Run the qPCR program on a real-time PCR system.

Data Analysis:

Calculate the cycle threshold (Ct) values for each gene.

Determine the relative expression of DUSP6 using the ΔΔCt method, normalizing to the

housekeeping gene and the vehicle control group.

Conclusion
CHL2310 is a potent SHP2 inhibitor that demonstrates significant anti-tumor activity in

preclinical models driven by aberrant RAS-MAPK signaling. The protocols described here

provide a framework for evaluating the efficacy and mechanism of action of CHL2310, enabling

researchers to effectively monitor therapeutic response and advance the development of this

promising anti-cancer agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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